molecular formula C11H14BrN B3314844 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene CAS No. 951889-66-0

2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene

Cat. No.: B3314844
CAS No.: 951889-66-0
M. Wt: 240.14 g/mol
InChI Key: PRBLNTLRTDXEQF-UHFFFAOYSA-N
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Description

2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene: is an organic compound that features a bromine atom, a dimethylamino group, and a propene chain attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene typically involves the bromination of 3-[(3-N,N-dimethylamino)phenyl]-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the propene chain, resulting in the formation of epoxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols can be used under appropriate conditions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Epoxides or other oxidized products.

    Reduction: Corresponding alkanes or reduced derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It can be employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound may be used in the development of biologically active molecules, including potential drug candidates. Its unique structure allows for the exploration of various biological pathways and interactions.

Medicine: In medicinal chemistry, this compound can be used to design and synthesize new therapeutic agents. Its ability to undergo various chemical transformations makes it a valuable building block in drug discovery.

Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The bromine atom and the dimethylamino group can participate in different types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

  • 3-Bromo-N,N-dimethylaniline
  • 2-Bromo-N,N-dimethylaniline
  • 4-Bromo-N,N-dimethylaniline

Comparison: 2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene is unique due to the presence of the propene chain, which provides additional reactivity and potential for chemical transformations. In contrast, similar compounds like 3-Bromo-N,N-dimethylaniline and 2-Bromo-N,N-dimethylaniline lack this feature and may have different reactivity profiles and applications.

Properties

IUPAC Name

3-(2-bromoprop-2-enyl)-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-9(12)7-10-5-4-6-11(8-10)13(2)3/h4-6,8H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBLNTLRTDXEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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